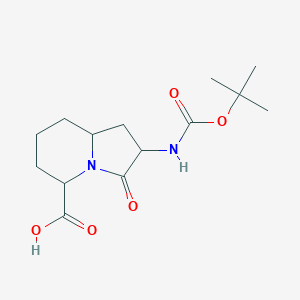

2-((tert-Butoxycarbonyl)amino)-3-oxooctahydroindolizine-5-carboxylic acid

Description

CAS No.: 215182-89-1 Molecular Formula: C₁₄H₂₂N₂O₅ Molecular Weight: 298.33 g/mol Stereochemistry: (2S,5S,8aR) configuration .

This bicyclic compound features an octahydroindolizine core with three key functional groups:

- A tert-butoxycarbonyl (Boc) -protected amino group at position 2, enhancing amine stability during synthetic processes.

- A carboxylic acid at position 5, enabling further derivatization (e.g., salt formation, esterification).

The indolizine scaffold is notable in medicinal chemistry due to its structural similarity to bioactive alkaloids. The Boc group is widely used in peptide synthesis, suggesting applications in drug discovery intermediates .

Properties

Molecular Formula |

C14H22N2O5 |

|---|---|

Molecular Weight |

298.33 g/mol |

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxo-2,5,6,7,8,8a-hexahydro-1H-indolizine-5-carboxylic acid |

InChI |

InChI=1S/C14H22N2O5/c1-14(2,3)21-13(20)15-9-7-8-5-4-6-10(12(18)19)16(8)11(9)17/h8-10H,4-7H2,1-3H3,(H,15,20)(H,18,19) |

InChI Key |

MXKPXSZDTOEKAN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC2CCCC(N2C1=O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2-((tert-Butoxycarbonyl)amino)-3-oxooctahydroindolizine-5-carboxylic acid

Detailed Synthetic Route

Step 1: Synthesis of β-Keto Phosphonates

- Starting from α-tert-butyl N-(9-phenylfluoren-9-yl)aspartate or glutamate methyl esters, the lithium anion of dimethyl methyl phosphonate is added to the ester to yield β-keto phosphonates in 71-90% yield.

- This step introduces the keto functionality necessary for subsequent olefination.

Step 2: Horner-Wadsworth-Emmons Olefination

- The β-keto phosphonates undergo HWE olefination with α-tert-butyl N-(9-phenylfluoren-9-yl)aspartate β-aldehyde.

- This reaction forms α,ω-diaminodicarboxylates with chain lengths suitable for ring closure.

- Yields for this step range from 78-87%.

Step 3: Hydrogenation and Cyclization

- The olefinic intermediate is hydrogenated in a 9:1 ethanol:acetic acid mixture, producing a diastereomeric mixture of 6-alkylpipecolate derivatives.

- Subsequent lactam cyclization forms the azabicyclo[4.3.0]alkane ring system characteristic of the octahydroindolizine core.

- Protecting groups such as the 9-phenylfluorenyl (PhF) are removed or manipulated to reveal the free amino group.

Step 4: Installation of the tert-Butoxycarbonyl (Boc) Protecting Group

- The free amino group is protected using di-tert-butyl dicarbonate ((Boc)2O) in the presence of bases such as pyridine or triethylamine.

- This step stabilizes the amino function and facilitates purification and characterization.

Step 5: Final Purification and Characterization

- The product is purified by chromatographic techniques such as preparative HPLC or silica gel column chromatography.

- Characterization is performed by NMR (1H and 13C), melting point determination, and sometimes X-ray crystallography for stereochemical confirmation.

Data Table Summarizing Key Reaction Conditions and Yields

| Step | Reaction Type | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1. β-Keto Phosphonate Synthesis | Addition of lithium anion to ester | Lithium anion of dimethyl methyl phosphonate, ester substrate | 71-90 | Starting from α-tert-butyl N-(PhF)aspartate or glutamate esters |

| 2. Horner-Wadsworth-Emmons Olefination | Olefination | β-Keto phosphonate + α-tert-butyl N-(PhF)aspartate β-aldehyde | 78-87 | Forms α,ω-diaminodicarboxylates |

| 3. Hydrogenation & Cyclization | Catalytic hydrogenation + lactam cyclization | H2, 9:1 EtOH:AcOH; cyclization conditions | ~70 (combined) | Produces bicyclic indolizine core |

| 4. Boc Protection | Amino protection | (Boc)2O, pyridine or Et3N | >80 | Stabilizes amino group |

| 5. Purification | Chromatography | Silica gel or preparative HPLC | Variable | Ensures product purity |

Chemical Reactions Analysis

Types of Reactions

2-((tert-Butoxycarbonyl)amino)-3-oxooctahydroindolizine-5-carboxylic acid can undergo various chemical reactions, including:

Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.

Common Reagents and Conditions

Deprotection: TFA in dichloromethane, HCl in methanol.

Substitution: Various nucleophiles under basic or neutral conditions.

Major Products Formed

Scientific Research Applications

2-((tert-Butoxycarbonyl)amino)-3-oxooctahydroindolizine-5-carboxylic acid has several applications in scientific research:

Chemistry: Used in the synthesis of peptides and other complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and other biologically active compounds.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-3-oxooctahydroindolizine-5-carboxylic acid primarily involves its role as a protecting group. The Boc group stabilizes the amine functionality, preventing unwanted reactions during synthetic processes. Upon deprotection, the free amine can participate in various biochemical pathways and interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

| CAS No. | Compound Name | Core Structure | Key Substituents | Similarity Score |

|---|---|---|---|---|

| 215182-89-1 | 2-((tert-Butoxycarbonyl)amino)-3-oxooctahydroindolizine-5-carboxylic acid | Octahydroindolizine | Boc-amine, ketone, carboxylic acid | Reference |

| 4815-28-5 | 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | Benzothiophene | Amine, carboxamide | 0.62 |

| 50509-09-6 | 2-Amino-N-(3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl)acetamide | Thiophene | Chlorobenzoyl, ethyl, acetamide | 0.67 |

| 65003-40-9 | 2-Methoxycarbonylamino-3H-benzoimidazole-5-carboxylic acid | Benzoimidazole | Methoxycarbonyl, carboxylic acid | N/A |

Structural and Functional Differences

Core Heterocycle: The target compound’s octahydroindolizine core is partially saturated, offering conformational flexibility, while benzothiophene (CAS 4815-28-5) and thiophene (CAS 50509-09-6) derivatives are fully aromatic, enhancing planarity and π-π stacking interactions .

Substituent Effects :

- The Boc group in the target compound provides steric bulk and acid-labile protection, contrasting with methoxycarbonyl (CAS 65003-40-9), which is smaller and less stable under acidic conditions .

- Carboxylic acid (target) vs. carboxamide (CAS 4815-28-5) or acetamide (CAS 50509-09-6): The acid group enhances solubility in basic media but reduces membrane permeability compared to amides .

Stereochemical Considerations :

- The (2S,5S,8aR) configuration of the target compound is critical for chiral recognition in biological systems. Enantiopurity assessment methods, such as the η and x parameters (), are essential to avoid false chirality assignments in near-centrosymmetric structures .

Pharmacological and Physicochemical Properties

- Lipophilicity : Thiophene derivatives (CAS 50509-09-6) with chlorobenzoyl groups exhibit higher logP values than the target compound, favoring blood-brain barrier penetration .

- Solubility : The carboxylic acid in the target compound improves aqueous solubility at physiological pH, whereas benzothiophene carboxamides (CAS 4815-28-5) may require formulation enhancements .

- Stability : The Boc group’s susceptibility to acid hydrolysis necessitates careful handling, unlike methoxycarbonyl-protected analogs (CAS 65003-40-9) .

Biological Activity

2-((tert-Butoxycarbonyl)amino)-3-oxooctahydroindolizine-5-carboxylic acid (CAS No. 159303-54-5) is a complex organic compound with significant potential in medicinal chemistry. Its structure includes a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

The molecular formula of this compound is C15H24N2O5, with a molecular weight of 312.36 g/mol. The compound features a bicyclic structure that contributes to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C15H24N2O5 |

| Molecular Weight | 312.36 g/mol |

| CAS Number | 159303-54-5 |

| LogP | 1.5349 |

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, primarily focusing on its potential as an anti-cancer agent and its role in modulating cellular pathways.

- Cell Cycle Regulation : Preliminary studies suggest that this compound may influence cell cycle progression and apoptosis in cancer cells.

- Signal Transduction Pathways : It has been shown to interact with key signaling pathways such as:

- PI3K/Akt/mTOR : Involved in cell growth and survival.

- MAPK/ERK : Associated with cell proliferation and differentiation.

- NF-kB : Plays a critical role in inflammation and immune response.

Therapeutic Applications

The compound has potential applications in:

- Cancer Therapy : Due to its ability to induce apoptosis and inhibit cell proliferation.

- Neuroprotection : Emerging evidence indicates it may have neuroprotective effects, potentially useful in treating neurodegenerative diseases.

Research Findings

Several studies have reported on the biological activities associated with this compound:

- Anti-Cancer Activity : A study demonstrated that this compound induced apoptosis in various cancer cell lines through modulation of the PI3K/Akt pathway .

- Neuroprotective Effects : Research indicated that the compound could protect neuronal cells from oxidative stress, suggesting its utility in neurodegenerative disorders .

- Inhibition of Tumor Growth : In vivo studies showed significant tumor reduction in xenograft models treated with this compound compared to controls, highlighting its potential as a therapeutic agent .

Case Study 1: Cancer Cell Line Analysis

In vitro assays were conducted using breast cancer cell lines (MCF7 and MDA-MB-231). The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability, with IC50 values calculated at approximately 25 µM for MCF7 cells and 30 µM for MDA-MB-231 cells.

Case Study 2: Neuroprotection Assay

A model of oxidative stress was established using SH-SY5Y neuronal cells treated with hydrogen peroxide. The administration of the compound resulted in a significant reduction in cell death compared to untreated controls, supporting its neuroprotective properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.